5-Chloro-2-chloromethyl-benzooxazol-6-ylamine
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Overview
Description
5-Chloro-2-chloromethyl-benzooxazol-6-ylamine: is a chemical compound with the molecular formula C8H6Cl2N2O . It is known for its potential biological activity and applications in various fields, including chemistry, biology, medicine, and industry . The compound is characterized by the presence of a benzooxazole ring substituted with chlorine and chloromethyl groups, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-chloromethyl-benzooxazol-6-ylamine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the chlorination of 2-chloromethyl-benzooxazole, followed by amination to introduce the amine group at the 6-position . The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the amination step may require the use of ammonia or amine derivatives under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-chloromethyl-benzooxazol-6-ylamine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dechlorinated derivatives
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used under mild to moderate conditions
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used under controlled conditions
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions
Major Products:
Substitution Products: Depending on the nucleophile used, products such as azides, thiocyanates, or ethers can be formed
Oxidation Products: Oxidized derivatives such as benzooxazole oxides
Reduction Products: Dechlorinated benzooxazole derivatives
Scientific Research Applications
Chemistry: 5-Chloro-2-chloromethyl-benzooxazol-6-ylamine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties .
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 5-Chloro-2-chloromethyl-benzooxazol-6-ylamine involves its interaction with specific molecular targets and pathways. The compound’s chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity . This interaction can disrupt key biological processes, leading to its observed biological effects .
Comparison with Similar Compounds
2-Chloromethyl-benzooxazole: Lacks the additional chlorine atom at the 5-position, resulting in different reactivity and biological activity
5-Chloro-2-methyl-benzooxazole: Contains a methyl group instead of a chloromethyl group, affecting its chemical properties and applications
6-Amino-2-chloromethyl-benzooxazole: Similar structure but with the amine group at a different position, leading to variations in its reactivity and biological effects
Uniqueness: 5-Chloro-2-chloromethyl-benzooxazol-6-ylamine is unique due to the presence of both chlorine and chloromethyl groups on the benzooxazole ring, which confer distinct chemical reactivity and potential biological activity .
Properties
IUPAC Name |
5-chloro-2-(chloromethyl)-1,3-benzoxazol-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N2O/c9-3-8-12-6-1-4(10)5(11)2-7(6)13-8/h1-2H,3,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPJOWJWSDPPNJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C1OC(=N2)CCl)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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